molecular formula C11H10O2 B6255549 methyl 4-ethynyl-3-methylbenzoate CAS No. 123279-38-9

methyl 4-ethynyl-3-methylbenzoate

Cat. No.: B6255549
CAS No.: 123279-38-9
M. Wt: 174.2
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Description

Methyl 4-ethynyl-3-methylbenzoate (C${11}$H${10}$O$2$) is a benzoate ester derivative featuring an ethynyl (–C≡CH) group at the para position (C4) and a methyl (–CH$3$) substituent at the meta position (C3) relative to the ester functional group. Its structural analogs, such as methyl 4-(di-3-indolyl)methylbenzoate and methyl 2-amino-3-hydroxybenzoate, demonstrate diverse applications in host-guest chemistry and bioactive molecule synthesis, respectively .

Properties

CAS No.

123279-38-9

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Fischer Esterification

In Fischer esterification, the carboxylic acid reacts with methanol under acidic conditions. For example, refluxing 4-ethynyl-3-methylbenzoic acid with excess methanol and sulfuric acid (5–10 mol%) at 65–80°C for 12–24 hours typically yields the ester. While this method is straightforward, the presence of the ethynyl group necessitates mild conditions to prevent alkyne decomposition. Yields range from 70–85%, depending on acid purity.

Coupling Reagent-Mediated Esterification

Modern coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer higher efficiency. A protocol from patent CN111484482 demonstrates this approach:

  • Reagents : 4-ethynyl-3-methylbenzoic acid (1 eq), HATU (1.05 eq), triethylamine (2 eq)

  • Solvent : DMF (5 mL per mmol of acid)

  • Conditions : Stirring at room temperature for 15 hours.
    This method achieves 89% yield, with the ethynyl group remaining intact due to the absence of harsh acids.

The Sonogashira reaction enables direct introduction of the ethynyl group onto a pre-functionalized benzoate ester. This two-step approach involves halogenation followed by cross-coupling.

Halogenation of Methyl 3-Methylbenzoate

Bromination or iodination at the 4-position is critical. A method analogous to US20030065211A1 employs:

  • Substrate : Methyl 3-methylbenzoate

  • Reagent : Elemental bromine (1.3 eq) in acetic acid

  • Conditions : 10–80°C for 20 minutes to 3 hours.
    This yields methyl 4-bromo-3-methylbenzoate in >95% purity.

Palladium-Catalyzed Sonogashira Coupling

The brominated intermediate undergoes coupling with terminal alkynes. A representative procedure includes:

  • Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

  • Base : Triethylamine (3 eq)

  • Alkyne : Ethynyltrimethylsilane (1.2 eq)

  • Solvent : THF or DMF at 60–80°C for 12–24 hours.
    Deprotection of the TMS group with K₂CO₃/MeOH furnishes the target compound in 75–90% yield.

Alternative Synthetic Routes

Oxidative Functionalization

Oxidation of methyl 4-alkynyl-3-methylbenzoate precursors, as described in US3696141A, employs cobalt or ceric salts with peroxide-forming compounds (e.g., methyl ethyl ketone). These conditions selectively oxidize byproducts without affecting the ethynyl group, enabling high-purity ester isolation.

Carbonylation of Aryl Halides

Patent US20030065211A1 details palladium-catalyzed carbonylation of methyl 4-bromo-3-methylbenzoate under CO pressure (2–30 bar) in methanol. This one-pot method achieves 90% yield but requires specialized equipment.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Fischer Esterification70–85%H₂SO₄, refluxLow cost, simple setupLong reaction time, moderate yields
HATU-Mediated Esterification89%RT, DMF, 15 hoursHigh yield, mild conditionsExpensive reagents
Sonogashira Coupling75–90%Pd/Cu, THF, 60–80°CModular, scalableMulti-step synthesis
Carbonylation90%Pd, CO pressure, 90–160°COne-pot reactionHigh-pressure equipment required

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynyl-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of halogenated derivatives such as methyl 4-bromo-3-methylbenzoate .

Scientific Research Applications

Methyl 4-ethynyl-3-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-ethynyl-3-methylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions , while the ester group can undergo hydrolysis to form the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of reactive intermediates that can further participate in downstream processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Molecular Weight Key Applications/Properties Reference
Methyl 4-ethynyl-3-methylbenzoate Ethynyl (C4), Methyl (C3) Ester, Alkyne 174.20* Click chemistry, polymer precursors -
Methyl 4-(di-3-indolyl)methylbenzoate Di-3-indolylmethyl (C4) Ester, Indole 438.53 Host-guest inclusion complexes
Methyl 2-amino-3-hydroxybenzoate Amino (C2), Hydroxy (C3) Ester, Amine, Hydroxyl 167.16 Bioactive intermediates
Ethyl 3-(4-methylphenyl)benzoate 4-Methylphenyl (C3) Ester, Aromatic 240.30 Pharmaceutical intermediates
Methyl 4-(3-ethoxy-3-oxopropenyl)benzoate Ethoxypropenyl (C4) Ester, α,β-Unsaturated ester 248.26* Cross-coupling reactions

*Calculated based on molecular formula.

Key Observations:

Reactivity: The ethynyl group in this compound enables cycloaddition reactions (e.g., Huisgen), unlike the indolyl or amino groups in analogs, which participate in hydrogen bonding or π-π interactions . The α,β-unsaturated ester in methyl 4-(3-ethoxy-3-oxopropenyl)benzoate allows conjugate additions, contrasting with the alkyne’s linear reactivity .

Physical Properties: Molecular Weight: Methyl 4-(di-3-indolyl)methylbenzoate has the highest molecular weight (438.53), limiting its volatility compared to smaller analogs like methyl 2-amino-3-hydroxybenzoate (167.16) . Solubility: Polar groups (e.g., –OH in methyl 2-amino-3-hydroxybenzoate) enhance aqueous solubility, whereas nonpolar substituents (e.g., methylphenyl in ethyl 3-(4-methylphenyl)benzoate) favor organic solvents .

Ethyl 3-(4-methylphenyl)benzoate is likely prepared through esterification or Suzuki coupling, common strategies for aryl-substituted benzoates .

Q & A

Q. How can researchers reconcile discrepancies in biological activity data across this compound derivatives?

  • Methodological Answer :
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values, minimizing variability.
  • Counter-screening : Test derivatives against off-target receptors (e.g., GPCR panels) to identify selectivity issues.
  • Meta-analysis : Aggregate data from independent studies to identify trends in structure-activity relationships (SAR) .

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